![molecular formula C13H16BrNO2 B5659959 1-[(2-bromophenoxy)acetyl]piperidine](/img/structure/B5659959.png)
1-[(2-bromophenoxy)acetyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-bromophenoxy)acetyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
The synthesis of 1-[(2-bromophenoxy)acetyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenol and piperidine as the primary starting materials.
Formation of 2-bromophenoxyacetyl chloride: 2-bromophenol is reacted with acetyl chloride in the presence of a base such as pyridine to form 2-bromophenoxyacetyl chloride.
Acylation Reaction: The 2-bromophenoxyacetyl chloride is then reacted with piperidine in the presence of a base like triethylamine to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2-bromophenoxy)acetyl]piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group, forming 1-[(2-bromophenoxy)methyl]piperidine.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major products formed from these reactions include substituted piperidines, piperidones, and alcohol derivatives.
Scientific Research Applications
1-[(2-bromophenoxy)acetyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 1-[(2-bromophenoxy)acetyl]piperidine involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological receptors, while the piperidine ring can modulate the activity of enzymes and ion channels. The compound’s effects are mediated through its ability to bind to and inhibit specific proteins, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
1-[(2-bromophenoxy)acetyl]piperidine can be compared with other piperidine derivatives such as:
1-[(2-chlorophenoxy)acetyl]piperidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-[(2-fluorophenoxy)acetyl]piperidine: Contains a fluorine atom, which can enhance the compound’s stability and lipophilicity.
1-[(2-methylphenoxy)acetyl]piperidine: The presence of a methyl group can affect the compound’s steric properties and reactivity.
The uniqueness of this compound lies in its bromine atom, which can participate in unique chemical reactions and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-bromophenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-6-2-3-7-12(11)17-10-13(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCVVJSAHJGHBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(5-ethylsulfanylthiophen-2-yl)methanone](/img/structure/B5659882.png)
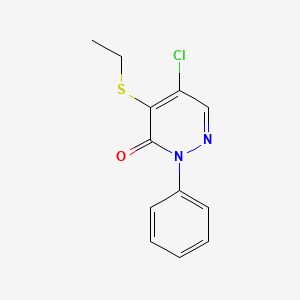
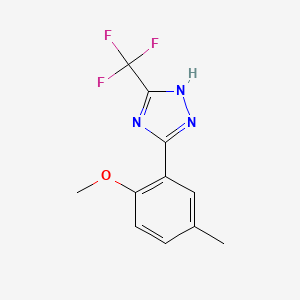
![N-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl}-N-(2-methoxyethyl)-2-methyl-1H-pyrrole-3-carboxamide](/img/structure/B5659888.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5659889.png)
![N-[2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5659903.png)
![(1S*,5R*)-3-benzoyl-6-[(5-ethyl-3-thienyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5659906.png)
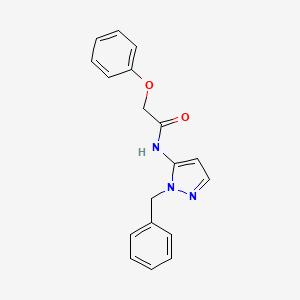
![3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline](/img/structure/B5659932.png)
![1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine](/img/structure/B5659946.png)
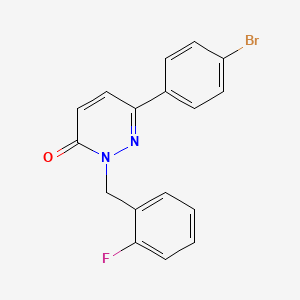
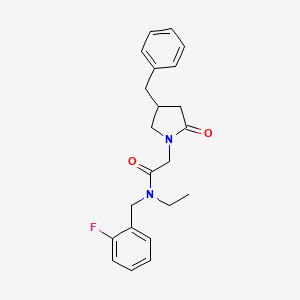

![6-{[2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5659981.png)
